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Compound Name: 5-Isobutyl-1H-pyrazol-3-amine

CAS No.: 1000896-88-7

Cat. No.: B1290391

Get Quote

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands

as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are

known to possess a wide spectrum of pharmacological activities, including anti-inflammatory,

anticancer, and analgesic properties.[2][4][5] Within this versatile class, aminopyrazoles are

particularly valuable building blocks.[6][7][8] The presence of an amino group provides a

reactive handle for further functionalization and a key hydrogen-bonding moiety for molecular

recognition at biological targets.

This guide focuses on the specific chemical properties of 5-isobutyl-1H-pyrazol-3-amine
(CAS No. 1000896-88-7). We will delve into its synthesis, physicochemical characteristics,

spectral signature, and chemical reactivity. The objective is to provide researchers, scientists,

and drug development professionals with a comprehensive technical resource, blending

foundational chemical principles with practical, field-proven insights to leverage this molecule in

research and development endeavors.
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The foundational step in understanding a molecule's behavior is to analyze its structure and

inherent physical properties. The isobutyl group at the 5-position introduces a non-polar,

lipophilic character, which can be crucial for interactions within the hydrophobic pockets of

target proteins. The 3-amino group, conversely, provides a polar, nucleophilic center capable of

forming critical hydrogen bonds.

Caption: Chemical structure of 5-isobutyl-1H-pyrazol-3-amine.

The interplay between the lipophilic isobutyl tail and the polar aminopyrazole head dictates the

molecule's solubility, membrane permeability, and potential for specific biological interactions.

Table 1: Physicochemical Properties of 5-Isobutyl-1H-pyrazol-3-amine and Related Analogs

🔒 FULL PROTOCOL TRUNCATED
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Note: Some physical data for the title compound is not readily available and is inferred from

structurally similar molecules.

Synthesis Pathway: A Methodological Deep Dive
The most prevalent and efficient method for synthesizing 3(5)-aminopyrazoles involves the

cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[8][12][13] This

approach is favored due to the accessibility of starting materials and generally high yields.[14]

Protocol: Synthesis of 5-Isobutyl-1H-pyrazol-3-amine
This protocol describes the synthesis starting from isobutyl methyl ketone and proceeding

through a β-ketonitrile intermediate.
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Causality Behind Experimental Choices:

Claisen Condensation: The initial step utilizes a Claisen condensation to form the β-

ketonitrile. Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of the

ketone, initiating the condensation with a nitrile source like ethyl cyanoacetate. The choice of

solvent (e.g., ethanol) is compatible with the base and reactants.

Cyclization with Hydrazine: The subsequent cyclization with hydrazine hydrate is the core

pyrazole-forming step. The reaction is typically acid-catalyzed (e.g., with acetic acid) to

activate the carbonyl group of the β-ketonitrile towards nucleophilic attack by hydrazine. The

exocyclic amine of the resulting aminopyrazole is more nucleophilic than the ring nitrogens,

leading to a stable final product.[15]

Caption: Synthetic workflow for 5-isobutyl-1H-pyrazol-3-amine.

Step-by-Step Methodology:

Preparation of 5-Methyl-3-oxohexanenitrile (β-Ketonitrile Intermediate):

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous

ethanol), add isobutyl methyl ketone dropwise at 0-5 °C with stirring.

Following the ketone addition, add ethyl cyanoacetate dropwise, maintaining the

temperature below 10 °C.

Allow the mixture to stir at room temperature for 12-16 hours.

Quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic

solvent (e.g., diethyl ether).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude β-ketonitrile. Purification can be achieved via

vacuum distillation or column chromatography.

Synthesis of 5-Isobutyl-1H-pyrazol-3-amine:
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Dissolve the purified 5-methyl-3-oxohexanenitrile in a suitable solvent such as ethanol or

acetic acid.

Add hydrazine hydrate (1.1 equivalents) to the solution.

Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure to remove the solvent.

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and

extract the product with ethyl acetate.

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield

the crude product.

Purify the final compound by recrystallization or column chromatography on silica gel.

Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. While a dedicated experimental

spectrum for 5-isobutyl-1H-pyrazol-3-amine is not widely published, a reliable profile can be

predicted based on established chemical shift principles and data from analogous structures.[1]

[11][16][17]

Table 2: Predicted Spectroscopic Data for 5-Isobutyl-1H-pyrazol-3-amine
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Protocol: General Spectroscopic Characterization
NMR Spectroscopy:

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆).

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

For structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-

proton and proton-carbon connectivities.

FT-IR Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder

and pressing it into a thin disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Record the spectrum over the 4000-400 cm⁻¹ range.

Mass Spectrometry:

Introduce a dilute solution of the sample into the mass spectrometer via a suitable

ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
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Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Chemical Reactivity and Synthetic Utility
Aminopyrazoles are versatile C,N-binucleophiles, meaning they possess multiple reactive

nucleophilic sites.[6] Understanding the hierarchy of this reactivity is critical for designing

subsequent synthetic transformations.

The primary reactive sites are:

Exocyclic Amino Group (-NH₂ at C3): This is the most nucleophilic site due to the localized

lone pair on the nitrogen atom.[15]

Ring Nitrogen (-NH at N1): The pyrrole-like nitrogen is also nucleophilic, though its lone pair

contributes to the ring's aromaticity, slightly reducing its reactivity compared to the exocyclic

amine.

Ring Carbon (C4): While less reactive, this position can participate in electrophilic aromatic

substitution reactions under certain conditions, although this is less common than reactions

at the nitrogen centers.

Caption: Key reactive sites of the aminopyrazole core.

Key Reactions:
N-Acylation and N-Sulfonylation: The exocyclic amine readily reacts with acyl chlorides,

sulfonyl chlorides, or anhydrides to form the corresponding amides and sulfonamides.[1] This

is a common strategy to modify the molecule's properties or to introduce new functional

groups.

Reactions with Bielectrophiles: 5-aminopyrazoles are excellent precursors for synthesizing

fused heterocyclic systems, which are of great interest in drug discovery.[7][15] For instance,

reaction with β-diketones or β-ketoesters can lead to the formation of pyrazolo[1,5-

a]pyrimidines.

Diazotization: The primary amino group can be converted to a diazonium salt, which can

then be displaced by various nucleophiles to introduce a wide range of substituents (e.g.,
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halogens, hydroxyl, cyano) at the 3-position.[19]

Bioactivation Potential: For drug development professionals, it is crucial to consider

metabolic pathways. Aminopyrazoles can undergo P450-catalyzed oxidation to form reactive

iminopyrazole intermediates.[20] These intermediates can be trapped by nucleophiles like

glutathione, which has implications for potential drug-induced toxicity. The substitution

pattern, including the isobutyl group, can influence the rate and likelihood of this

bioactivation.[20]

Applications in Drug Design and Discovery
The 5-isobutyl-1H-pyrazol-3-amine scaffold is a valuable starting point for the discovery of

novel therapeutics, particularly kinase inhibitors.[21][22]

Kinase Inhibitors: The N-(1H-pyrazol-3-yl)amine core is a known "hinge-binding" motif that

can interact with the ATP-binding site of many protein kinases.[22] The 3-amino group can

form crucial hydrogen bonds with the kinase hinge region, while the isobutyl group at the 5-

position can be directed into a hydrophobic pocket to enhance potency and selectivity.

Derivatives of this scaffold have been explored as inhibitors for kinases like RIPK1, which is

a target for inflammatory diseases.[21]

Scaffold for Library Synthesis: The well-defined reactivity of the amino group allows for its

use in combinatorial chemistry and library synthesis. By reacting 5-isobutyl-1H-pyrazol-3-
amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides), large

libraries of novel compounds can be rapidly generated for high-throughput screening.

Anti-inflammatory and Anticancer Agents: The broader pyrazole class is rich with compounds

showing anti-inflammatory and anticancer activity.[5][23] This molecule serves as an

excellent starting point for synthesizing analogs that could target pathways involved in

inflammation and cell proliferation.

Conclusion
5-Isobutyl-1H-pyrazol-3-amine is a synthetically accessible and highly versatile chemical

entity. Its combination of a lipophilic isobutyl moiety and a reactive, hydrogen-bonding

aminopyrazole core makes it an attractive building block for medicinal chemistry. A thorough

understanding of its synthesis, physicochemical properties, and differential reactivity at its
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nucleophilic centers is paramount for its effective utilization. For researchers in drug discovery,

this molecule represents a promising scaffold for developing next-generation therapeutics,

particularly in the realm of kinase inhibition and anti-inflammatory agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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